molecular formula C8H7N3O2 B13268755 6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid

6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid

Cat. No.: B13268755
M. Wt: 177.16 g/mol
InChI Key: AERHWPYHAWOEOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid can be achieved through a series of chemical reactions. One common method involves the reaction of pyridazine derivatives with propargylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-ylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-(prop-2-ynylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-2-5-9-7-4-3-6(8(12)13)10-11-7/h1,3-4H,5H2,(H,9,11)(H,12,13)

InChI Key

AERHWPYHAWOEOM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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